N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with methoxy (8-position), methyl (3,5-positions), and oxo (4-position) groups. A sulfanyl acetamide bridge connects the core to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12-5-7-16(15(23)9-12)24-18(28)11-31-22-25-19-14-10-13(30-4)6-8-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOKVBSLCQRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure, characterized by a pyrimidoindole core and various functional groups, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- IUPAC Name : N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
- Molecular Formula : C22H21ClN4O3S
- Molecular Weight : 456.95 g/mol
The biological activity of N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence indicates that this compound can arrest the cell cycle at specific phases.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines. Below is a summary table of its biological activity:
| Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 3.79 | Effective against breast cancer cells |
| SF-268 | 12.50 | Moderate efficacy in CNS cancer |
| NCI-H460 | 42.30 | Shows potential against lung cancer |
| HepG2 | 0.71 | High potency in liver cancer cells |
| BT474 | 1.39 | Effective against HER2-positive breast cancer |
| BGC823 | 0.71 | Significant activity in gastric cancer |
Case Studies
- Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction and cell cycle arrest at the S phase.
- Evaluation Against HepG2 Cells : Another case study reported an IC50 of 0.71 µM against HepG2 cells, suggesting strong antiproliferative effects and potential for liver cancer treatment.
Comparison with Similar Compounds
Structural Implications :
- Steric Effects : Bulky substituents (e.g., tert-butyl in compound 32) may hinder binding to flat enzymatic pockets, whereas the target’s planar aromatic group favors π-π stacking .
- Solubility : Methoxy and methyl groups on the core (target) improve hydrophilicity relative to purely aromatic analogs (e.g., compound 27) .
2.2 Heterocyclic Variants: Pyrimidoindole vs. Oxadiazole
Compounds like N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) replace the pyrimidoindole core with 1,3,4-oxadiazole.
Implications : The pyrimidoindole core’s rigidity and hydrogen-bonding capacity may enhance target selectivity compared to oxadiazole derivatives .
2.4 Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
